molecular formula C14H15ClN2O3S B216449 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea

1-(4-Chloro-2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea

Katalognummer: B216449
Molekulargewicht: 326.8 g/mol
InChI-Schlüssel: IKMJGIREOHIIBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-furylmethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group and a furylmethyl group attached to the thiourea moiety.

Eigenschaften

Molekularformel

C14H15ClN2O3S

Molekulargewicht

326.8 g/mol

IUPAC-Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea

InChI

InChI=1S/C14H15ClN2O3S/c1-18-12-7-11(13(19-2)6-10(12)15)17-14(21)16-8-9-4-3-5-20-9/h3-7H,8H2,1-2H3,(H2,16,17,21)

InChI-Schlüssel

IKMJGIREOHIIBG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=S)NCC2=CC=CO2)OC)Cl

Kanonische SMILES

COC1=CC(=C(C=C1NC(=S)NCC2=CC=CO2)OC)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-furylmethyl)thiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-furylmethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-furylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Azides or thiocyanates.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-furylmethyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups could influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-thienylmethyl)thiourea: Similar structure but with a thienyl group instead of a furyl group.

    N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-pyridylmethyl)thiourea: Similar structure but with a pyridyl group instead of a furyl group.

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-furylmethyl)thiourea is unique due to the presence of both the chloro-substituted dimethoxyphenyl group and the furylmethyl group. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.